molecular formula C14H13NO B11809442 (2,6-Dimethylphenyl)(pyridin-3-yl)methanone

(2,6-Dimethylphenyl)(pyridin-3-yl)methanone

Cat. No.: B11809442
M. Wt: 211.26 g/mol
InChI Key: MOSNIVRSLBHLAY-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of phenylpyridines These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)(pyridin-3-yl)methanone typically involves the reaction of 2,6-dimethylbenzoyl chloride with pyridine-3-carboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(2,6-Dimethylphenyl)(pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2,6-dimethylphenyl)(pyridin-3-yl)methanone
  • (3,3-Dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone

Uniqueness

(2,6-Dimethylphenyl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern on the phenyl and pyridine rings. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(2,6-dimethylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H13NO/c1-10-5-3-6-11(2)13(10)14(16)12-7-4-8-15-9-12/h3-9H,1-2H3

InChI Key

MOSNIVRSLBHLAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CN=CC=C2

Origin of Product

United States

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